
5-Bromo-4-(trifluorométhyl)-1H-imidazole
Vue d'ensemble
Description
5-Bromo-4-(trifluoromethyl)-1H-imidazole, also known as 5-BTFI, is a heterocyclic compound that is used in organic synthesis and laboratory experiments. It is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-BTFI is also used in many scientific research applications, such as in the study of enzyme inhibition, protein structure, and biochemical and physiological effects. In
Applications De Recherche Scientifique
Recherche anticancéreuse
5-Bromo-4-(trifluorométhyl)-1H-imidazole : est un composé qui a été étudié pour son utilisation potentielle dans les traitements anticancéreux. La présence du cycle imidazole est significative dans de nombreux médicaments qui ciblent les cellules cancéreuses. Le groupe trifluorométhyle peut améliorer la stabilité métabolique du composé et sa capacité à interagir avec les cibles biologiques .
Applications antimicrobiennes et antifongiques
Ce composé montre également des promesses dans les applications antimicrobiennes et antifongiques. Le brome et les groupes trifluorométhyle sont connus pour améliorer la bioactivité des molécules, les rendant efficaces dans la lutte contre divers agents pathogènes bactériens et fongiques .
Développement de produits chimiques agricoles
Dans le secteur agricole, les dérivés de This compound peuvent être utilisés pour développer de nouveaux pesticides et herbicides. Le motif structurel des trifluorométhylpyridines, auquel ce composé est lié, est commun dans les ingrédients agrochimiques actifs en raison de leurs propriétés physicochimiques uniques .
Science des matériaux
Les propriétés uniques du groupe trifluorométhyle font de ce composé un candidat pour la création de matériaux avancés. Ses applications potentielles incluent le développement de nouveaux polymères et revêtements qui nécessitent une résistance chimique ou une stabilité spécifique .
Intermédiaires pharmaceutiques
En tant qu’intermédiaire, This compound est précieux dans la synthèse de divers composés pharmaceutiques. Ses dérivés modifiés peuvent conduire au développement de nouveaux médicaments avec des propriétés pharmacocinétiques améliorées .
Recherche biochimique
En recherche biochimique, ce composé peut être utilisé pour étudier l’inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurelle avec les molécules biologiquement actives. Cela peut fournir des informations sur la conception de nouveaux agents thérapeutiques .
Safety and Hazards
Orientations Futures
The future research directions for 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives could involve the development of new synthetic methods and the exploration of their applications in various fields. It is expected that many novel applications of trifluoromethylpyridine, a structurally similar compound, will be discovered in the future .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the development of similar compounds has focused on improving druglikeness and adme-tox properties .
Result of Action
Similar compounds have been used in the synthesis of pharmacologically active decorated diazines .
Action Environment
The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-(trifluoromethyl)-1H-imidazole plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 5-Bromo-4-(trifluoromethyl)-1H-imidazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-4-(trifluoromethyl)-1H-imidazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole can change over time in laboratory settings, depending on factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Bromo-4-(trifluoromethyl)-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-(trifluoromethyl)-1H-imidazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 5-Bromo-4-(trifluoromethyl)-1H-imidazole within tissues can also be influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-4-(trifluoromethyl)-1H-imidazole may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound within cells can determine its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQQAXRVFYODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442757 | |
| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219534-99-3 | |
| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


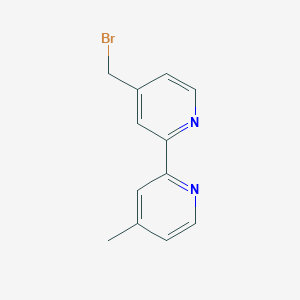
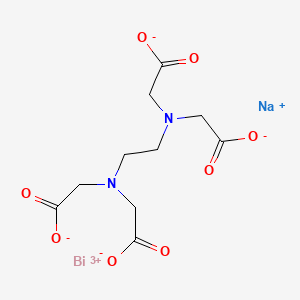
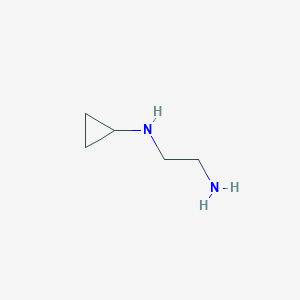
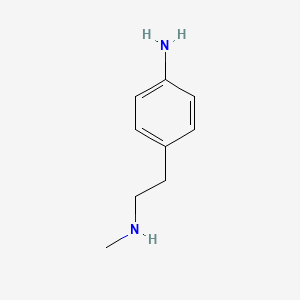


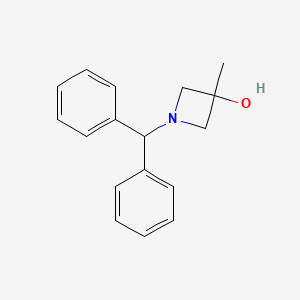
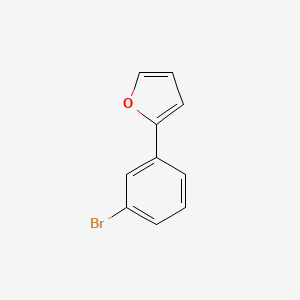
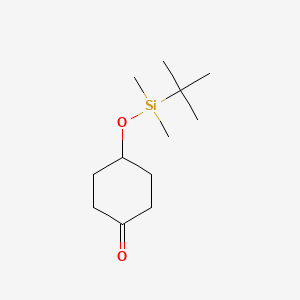
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
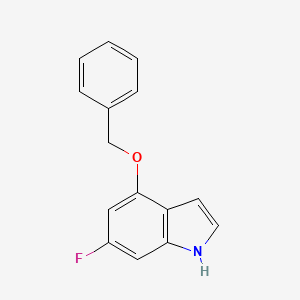

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

